molecular formula C8H10N2O2S B14296409 N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine CAS No. 115430-77-8

N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine

Cat. No.: B14296409
CAS No.: 115430-77-8
M. Wt: 198.24 g/mol
InChI Key: NIJBLPKURVYSNF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a nitro group and an ethenamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine typically involves the nitration of thiophene followed by the introduction of the ethenamine group. The process can be summarized as follows:

    Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene.

    Formation of Ethenamine: The 5-nitrothiophene is then reacted with N,N-dimethylamine and an appropriate aldehyde under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and subsequent amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Condensation: The ethenamine chain can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products

    Reduction: 2-(5-Aminothiophen-2-yl)-N,N-dimethylethen-1-amine.

    Substitution: Various substituted thiophenes.

    Condensation: Imines or enamines.

Scientific Research Applications

N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenamine chain can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(5-aminothiophen-2-yl)ethen-1-amine: Similar structure but with an amino group instead of a nitro group.

    N,N-Dimethyl-2-(5-bromothiophen-2-yl)ethen-1-amine: Similar structure but with a bromine atom instead of a nitro group.

    N,N-Dimethyl-2-(5-methylthiophen-2-yl)ethen-1-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N,N-Dimethyl-2-(5-nitrothiophen-2-yl)ethen-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the ethenamine chain and thiophene ring makes this compound a valuable target for research and development in various scientific fields.

Properties

CAS No.

115430-77-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N,N-dimethyl-2-(5-nitrothiophen-2-yl)ethenamine

InChI

InChI=1S/C8H10N2O2S/c1-9(2)6-5-7-3-4-8(13-7)10(11)12/h3-6H,1-2H3

InChI Key

NIJBLPKURVYSNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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